4-[(3-nitro-phenyl)-acetyl]-morpholine
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Overview
Description
4-[(3-nitro-phenyl)-acetyl]-morpholine is a chemical compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol . This compound is characterized by the presence of a morpholine ring and a nitrophenyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 4-[(3-nitro-phenyl)-acetyl]-morpholine typically involves the reaction of 3-nitrobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(3-nitro-phenyl)-acetyl]-morpholine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(3-nitro-phenyl)-acetyl]-morpholine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(3-nitro-phenyl)-acetyl]-morpholine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
4-[(3-nitro-phenyl)-acetyl]-morpholine can be compared with other similar compounds, such as:
1-(Morpholin-4-yl)-2-(4-nitrophenyl)ethan-1-one: This compound has a similar structure but with the nitro group in a different position, which may affect its reactivity and biological activity.
1-(Piperidin-4-yl)-2-(3-nitrophenyl)ethan-1-one: This compound has a piperidine ring instead of a morpholine ring, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
19281-20-0 |
---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C12H14N2O4/c15-12(13-4-6-18-7-5-13)9-10-2-1-3-11(8-10)14(16)17/h1-3,8H,4-7,9H2 |
InChI Key |
YCLQRUDKGXDPHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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